molecular formula C12H20ClNO2 B2488433 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride CAS No. 2361674-62-4

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride

Cat. No. B2488433
CAS RN: 2361674-62-4
M. Wt: 245.75
InChI Key: IXJVFHXWUIXRSM-UHFFFAOYSA-N
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Description

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride (AAA) is an amino acid derivative that has received considerable attention due to its potential therapeutic applications. The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Direct radical functionalization methods are used to convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Molecular Structure Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .


Chemical Reactions Analysis

The PINO radical will abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals. These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids 71–73 .


Physical And Chemical Properties Analysis

The molecular formula of AAA is C12H20ClNO2 and its molecular weight is 245.75. Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .

Scientific Research Applications

Mechanism of Action

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The adamantyl moiety, due to its lipophilic properties, is accommodated in the lipid core of the bilayer while the hydrophilic part of the molecule is exposed on the liposome surface .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

2-(2-amino-2-adamantyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJVFHXWUIXRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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